2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a trimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-bromophenol with 2,4,6-trimethylaniline in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenoxyacetamide derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Phenolic derivatives with hydroxyl groups.
Reduction: Phenoxyacetamide derivatives without the bromine atom.
Substitution: New acetamide derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The trimethylphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound with different functional groups.
Diterpenoids: Compounds with similar chemical defense mechanisms in plants.
Uniqueness
2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a bromophenoxy group and a trimethylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURJZMLGDIGVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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